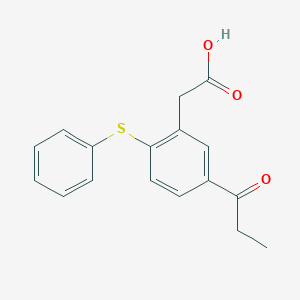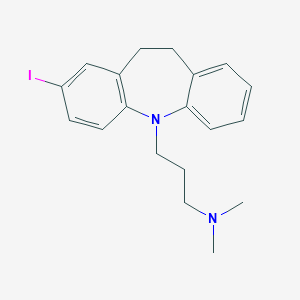
Ácido 2-feniltio-5-propionilfenilacético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylthio-5-propionylphenylacetic acid is an organic compound with the molecular formula C17H16O3S. It is a white to off-white solid with a melting point of 108-110°C . This compound is known for its applications in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other pharmaceutical intermediates .
Aplicaciones Científicas De Investigación
2-Phenylthio-5-propionylphenylacetic acid has several scientific research applications:
Synthesis of Anti-Inflammatory Agents: It is a key intermediate in the synthesis of Zaltoprofen, a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).
Anticancer Research: Derivatives of phenylacetic acid, including this compound, have shown potential in anticancer research due to their cytotoxic activity against human cancer cell lines.
Antimicrobial Applications: Phenylacetic acid derivatives have demonstrated antimicrobial potency, inhibiting the growth of several bacteria and fungi.
Mecanismo De Acción
Target of Action
The primary targets of 2-Phenylthio-5-propionylphenylacetic Acid are the enzymes Cox-1 and Cox-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body. The compound preferentially inhibits Cox-2 .
Mode of Action
2-Phenylthio-5-propionylphenylacetic Acid interacts with its targets, Cox-1 and Cox-2, by binding to their active sites and inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Result of Action
The molecular effect of the compound’s action is the inhibition of Cox-1 and Cox-2 enzymes, leading to a decrease in prostaglandin production . On a cellular level, this results in reduced inflammation and pain signaling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Phenylthio-5-propionylphenylacetic acid typically involves the following steps :
Reaction of Benzophenone with Thioacetic Acid Ester: This step produces benzyl alcohol.
Reaction of Benzyl Alcohol with cis-trans-2-Propenal: This step yields 2-phenyl-5-propylbenzyl alcohol.
Reaction of 2-Phenyl-5-propylbenzyl Alcohol with Pyrophosphoric Acid: This final step results in the formation of 2-Phenylthio-5-propionylphenylacetic acid.
Industrial Production Methods
Industrial production methods for 2-Phenylthio-5-propionylphenylacetic acid are not widely reported. the synthesis generally follows the laboratory preparation methods with optimization for large-scale production, focusing on yield improvement, cost reduction, and process simplification .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylthio-5-propionylphenylacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenylthio-5-propionylphenylacetic acid methyl ester
- 2-Phenylthio-5-propionylphenylacetic acid ethyl ester
Uniqueness
2-Phenylthio-5-propionylphenylacetic acid is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various pharmaceutical agents. Its ability to inhibit COX-2 preferentially makes it particularly valuable in the development of anti-inflammatory drugs.
Propiedades
IUPAC Name |
2-(2-phenylsulfanyl-5-propanoylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3S/c1-2-15(18)12-8-9-16(13(10-12)11-17(19)20)21-14-6-4-3-5-7-14/h3-10H,2,11H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDXFJQJYOGXHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545840 |
Source


|
| Record name | [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103918-73-6 |
Source


|
| Record name | [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile](/img/structure/B51782.png)



